molecular formula C17H16FNO3 B2938846 N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide CAS No. 2305548-09-6

N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide

Cat. No. B2938846
CAS RN: 2305548-09-6
M. Wt: 301.317
InChI Key: SCVYLFWJYUCBBC-UHFFFAOYSA-N
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Description

N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide, also known as FTY720 or fingolimod, is a synthetic compound that has been developed as a novel immunosuppressant drug. It has been approved by the FDA for the treatment of multiple sclerosis (MS). FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that acts on the immune system by preventing the migration of lymphocytes from lymphoid organs to the central nervous system (CNS).

Mechanism of Action

N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide acts on the S1P receptor, which is expressed on lymphocytes, to prevent their migration from lymphoid organs to the CNS. This prevents the lymphocytes from attacking the myelin sheath that surrounds nerve fibers in the CNS, which is the hallmark of MS. N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide also has other immunomodulatory effects, including the inhibition of cytokine production and the induction of regulatory T cells.
Biochemical and Physiological Effects:
N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the modulation of the immune system, the inhibition of angiogenesis, and the induction of apoptosis. N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide also has effects on the cardiovascular system, including the reduction of heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide has several advantages for lab experiments, including its well-established mechanism of action, its availability as a commercial drug, and its ability to modulate the immune system. However, N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide also has limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the research and development of N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide. One direction is the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory bowel disease. Another direction is the development of more potent and selective S1P receptor modulators that can be used as immunosuppressants or anti-cancer agents. Additionally, the mechanisms underlying the cardiovascular effects of N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide need to be further elucidated to optimize its clinical use.

Synthesis Methods

The synthesis of N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide involves several steps, including the reaction of 2-methoxyphenol with 3-fluorobenzyl bromide to form 5-(3-fluorobenzyloxy)-2-methoxyphenol. This intermediate is then reacted with propargyl bromide to form N-[5-(3-fluorobenzyloxy)-2-methoxyphenyl]prop-2-yn-1-amine. Finally, this compound is reacted with methanesulfonyl chloride and triethylamine to form N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide.

Scientific Research Applications

N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including MS, cancer, and organ transplantation. In MS, N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide has been shown to reduce the frequency and severity of relapses, delay the progression of disability, and reduce the number of brain lesions. N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting angiogenesis. In organ transplantation, N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide has been used as an immunosuppressant to prevent rejection.

properties

IUPAC Name

N-[5-[(3-fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-3-17(20)19-15-9-12(7-8-16(15)21-2)11-22-14-6-4-5-13(18)10-14/h3-10H,1,11H2,2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVYLFWJYUCBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)COC2=CC(=CC=C2)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide

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